

TNO155 Combination Therapy Outperforms Monotherapy in Preclinical NSCLC Models

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Compound of Interest

Compound Name: TNO155

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Comprehensive analyses of preclinical non-small cell lung cancer (NSCLC) models reveal that combination therapies involving the SHP2 inhibitor **TNO155** demonstrate superior anti-tumor efficacy compared to **TNO155** monotherapy. These findings position **TNO155** as a promising component of multi-drug regimens for various NSCLC subtypes, particularly those driven by receptor tyrosine kinase (RTK) signaling pathways.

TNO155 is a selective, orally administered, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.^[1] While initial clinical studies have indicated that **TNO155** as a single agent has limited efficacy in advanced solid tumors, its true potential appears to lie in synergistic combinations with other targeted therapies.^{[2][3]} Preclinical evidence strongly supports the rationale of combining **TNO155** with various agents to overcome adaptive resistance and enhance therapeutic response in NSCLC.

Efficacy of TNO155 in Combination with Targeted Therapies

Extensive preclinical research has explored the efficacy of **TNO155** in combination with inhibitors targeting key oncogenic drivers in NSCLC, including EGFR and KRAS G12C, as well as with cell cycle and immunotherapy agents.

TNO155 and EGFR Inhibitors in EGFR-Mutant NSCLC

In EGFR-mutant NSCLC models, the combination of **TNO155** with the EGFR inhibitor nazartinib has shown significant benefit.[4][5] This combination leads to sustained inhibition of the downstream effector ERK, a key component of the MAPK pathway.[4][6] The synergy between **TNO155** and nazartinib was observed in multiple nazartinib-sensitive cell lines, including those that were insensitive to **TNO155** alone, suggesting that **TNO155** can potentiate the effects of EGFR inhibition and potentially delay or overcome resistance.[7]

TNO155 and KRAS G12C Inhibitors in KRAS G12C-Mutant NSCLC

For NSCLC tumors harboring the KRAS G12C mutation, combining **TNO155** with a KRAS G12C inhibitor like JDQ433 or adagrasib has demonstrated enhanced anti-tumor activity.[2][8] KRAS G12C inhibitors are most effective when KRAS is in its inactive, GDP-bound state. **TNO155**, by inhibiting SHP2, reduces the loading of GTP onto KRAS, thereby increasing the proportion of KRAS in the inactive state and enhancing the efficacy of the KRAS G12C inhibitor.[7] Furthermore, SHP2 inhibition with **TNO155** can suppress the feedback reactivation of wild-type RAS isoforms that can occur in response to KRAS G12C inhibition.[4]

Clinical data from the KonTRASt-01 trial provided preliminary evidence of the combination's efficacy in patients with KRAS G12C-mutated solid tumors, including NSCLC. In a cohort of NSCLC patients previously treated with a KRAS G12C inhibitor, the combination of **TNO155** and JDQ433 resulted in an objective response rate (ORR) of 33.3% and a disease control rate (DCR) of 66.7%.[8]

TNO155 and CDK4/6 Inhibitors

The combination of **TNO155** with the CDK4/6 inhibitor ribociclib has also shown promising results in a broad range of lung cancer patient-derived xenografts (PDXs), including those with KRAS mutations.[4][7] Interestingly, in NSCLC models, this combination appeared to be more effective in KRAS wild-type tumors compared to KRAS-mutant ones.[7]

TNO155 and Anti-PD-1 Immunotherapy

TNO155 has also been investigated in combination with anti-PD-1 antibodies like spartalizumab.[9][10] SHP2 is involved in regulating PD-1 signaling, which is a critical immune

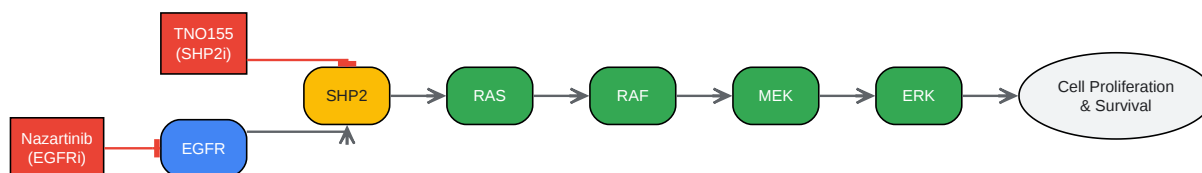
checkpoint. By inhibiting SHP2, **TNO155** may enhance anti-tumor immunity, providing a rationale for its combination with immune checkpoint inhibitors.

Quantitative Data Summary

Combination Partner	Cancer Model	Efficacy Endpoint	Result
JDQ433 (KRAS G12C Inhibitor)	KRAS G12C-mutant NSCLC (previously treated with KRAS G12C inhibitor)	Objective Response Rate (ORR)	33.3% ^[8]
Disease Control Rate (DCR)	66.7% ^[8]		
Ribociclib (CDK4/6 Inhibitor)	NSCLC PDX models	Tumor Response	Greater response in KRAS wild-type vs. KRAS-mutant (-21% vs. -8% average) ^[7]

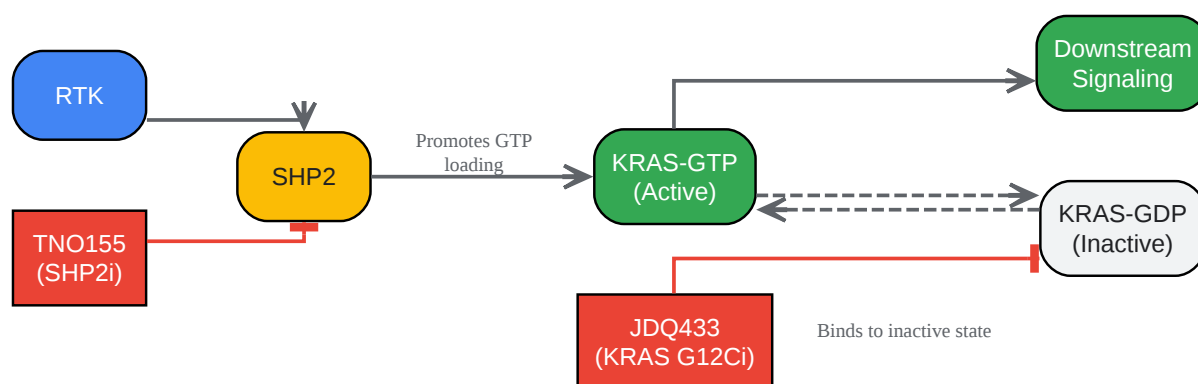
Signaling Pathway Diagrams

The synergistic effects of **TNO155** in combination therapies can be attributed to its role in modulating key signaling pathways.



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Caption: **TNO155** and EGFR inhibitor (Nazartinib) signaling pathway.



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Caption: **TNO155** and KRAS G12C inhibitor (JDQ433) mechanism.

Experimental Protocols

The preclinical evaluations of **TNO155** combination therapies involved standard in vitro and in vivo methodologies.

In Vitro Proliferation Assays

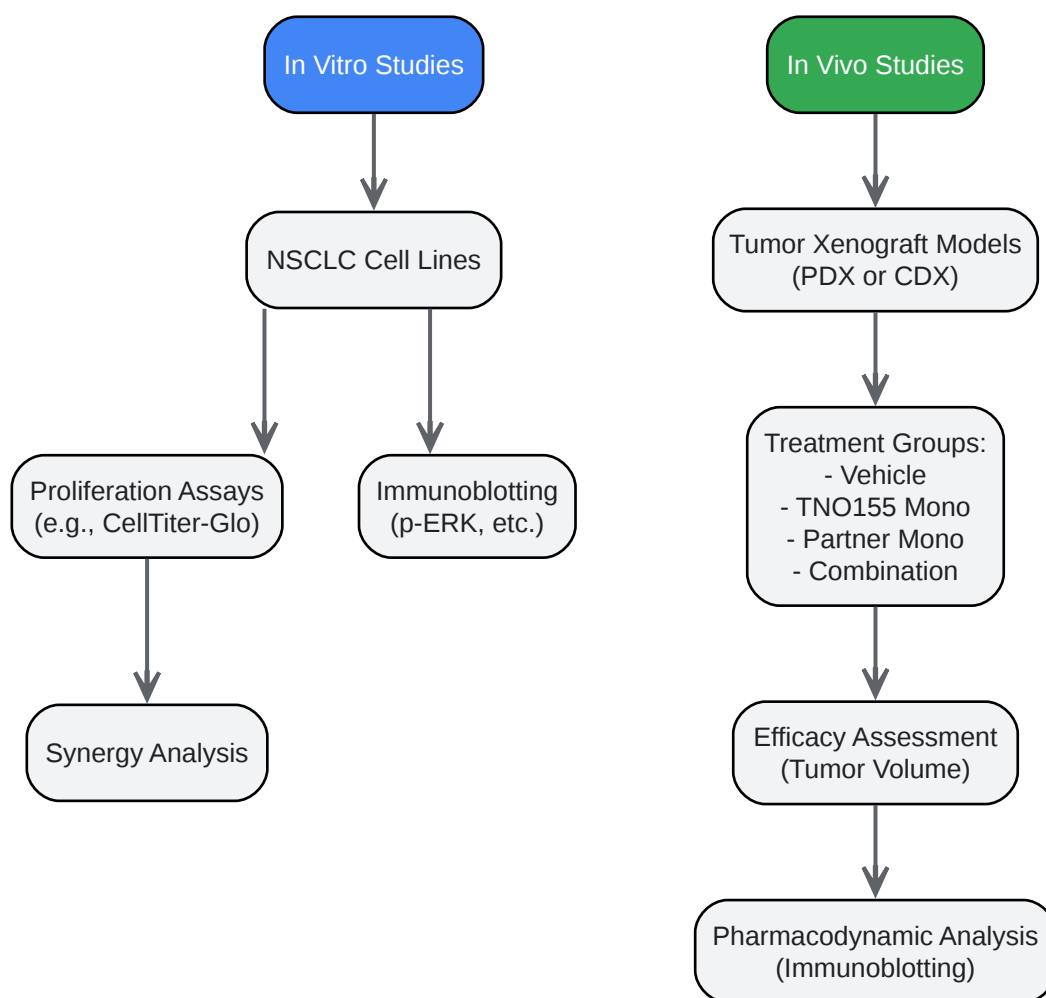
Cell viability and proliferation were assessed using assays such as CellTiter-Glo. NSCLC cell lines were seeded in multi-well plates and treated with **TNO155**, the combination partner, or the combination of both at various concentrations. After a defined incubation period (e.g., 3-5 days), cell viability was measured, and synergy scores were calculated to determine if the combination effect was synergistic, additive, or antagonistic.[5]

In Vivo Tumor Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models were utilized for in vivo efficacy studies.[4][7] Tumors were implanted subcutaneously in immunocompromised mice. Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle control, **TNO155** monotherapy, combination partner monotherapy, and **TNO155** combination therapy. Tumor volumes and body weights were measured regularly throughout the study. At the end of the study, tumors were often harvested for pharmacodynamic analyses, such as immunoblotting, to assess the on-target effects of the drugs.

Immunoblotting

To investigate the effects of **TNO155** and its combination partners on intracellular signaling pathways, immunoblotting was performed on cell lysates or tumor homogenates.[5] Proteins of interest, such as phosphorylated ERK (p-ERK), total ERK, and other components of the MAPK pathway, were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to visualize changes in protein expression and phosphorylation levels.



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Caption: General experimental workflow for preclinical evaluation.

In conclusion, the available preclinical and early clinical data strongly suggest that the therapeutic value of the SHP2 inhibitor **TNO155** in NSCLC is most pronounced when used in combination with other targeted agents. These combinations have the potential to overcome

intrinsic and acquired resistance, leading to more durable anti-tumor responses. Further clinical investigation of these **TNO155**-based combination therapies is warranted.

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